molecular formula C8H8N2O B3287907 2-Methylbenzo[d]oxazol-7-amine CAS No. 848678-67-1

2-Methylbenzo[d]oxazol-7-amine

Cat. No.: B3287907
CAS No.: 848678-67-1
M. Wt: 148.16 g/mol
InChI Key: JFPOIQUUOLJTRC-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]oxazol-7-amine (CAS 848678-67-1) is a high-purity chemical compound serving as a valuable benzoxazole scaffold in organic synthesis and pharmaceutical research. With the molecular formula C 8 H 8 N 2 O and a molecular weight of 148.16 g/mol, this compound is characterized for reliable use in developing novel active substances [ citation 1 ]. The broader class of benzo[d]oxazole derivatives is extensively investigated in medicinal chemistry for its diverse pharmacological potential. Recent scientific studies highlight that such derivatives show significant promise in neuropharmacology, particularly in research models related to Alzheimer's disease. Some derivatives have demonstrated neuroprotective effects by protecting neuronal cells from β-amyloid-induced toxicity, reducing hyperphosphorylation of tau protein, and modulating key signaling pathways such as Akt/GSK-3β/NF-κB [ citation 8 ]. Furthermore, structurally related heterocycles, like benzothiazoles, are recognized as potent and selective inhibitors of the monoamine oxidase (MAO) enzymes, which are important targets for the treatment of neurodegenerative disorders and depression [ citation 6 ]. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ citation 2 ]. Handling and Storage: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. To maintain stability, store sealed in a dry environment at 2-8°C [ citation 2 ].

Properties

IUPAC Name

2-methyl-1,3-benzoxazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPOIQUUOLJTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylbenzo D Oxazol 7 Amine and Its Analogs

Foundational Strategies for Benzoxazole (B165842) Core Construction

Cyclization Reactions Utilizing o-Aminophenol Precursors

The fundamental approach to constructing the benzoxazole ring system involves the reaction of an o-aminophenol with a suitable one-carbon synthon, such as aldehydes, carboxylic acids, or their derivatives. mdpi.comnih.gov This reaction typically proceeds through an initial condensation to form a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization via dehydration to yield the benzoxazole ring.

Various catalysts and reaction conditions have been developed to promote this transformation efficiently. These include the use of Lewis acids, mineral acids, and oxidizing agents. nih.govnih.gov For instance, iodine-mediated oxidative cyclodesulfurization has been employed for the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov Environmentally benign catalysts, such as fly ash, have also been utilized for the reaction between o-aminophenols and aldehydes under solvent-free or high-boiling-point solvent conditions. nih.gov

A notable method involves the reaction between o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like BF₃·Et₂O. This process facilitates the formation of 2-aminobenzoxazoles through a proposed mechanism involving Lewis acid activation of the cyanating agent, followed by nucleophilic attack by the amino group and subsequent intramolecular cyclization by the hydroxyl group. nih.govnih.gov

PrecursorReagentConditionsProduct Type
o-AminophenolAldehydesFly ash, Toluene, 111 °C2-Substituted Benzoxazole
o-AminophenolNCTS, BF₃·Et₂O1,4-Dioxane, Reflux2-Aminobenzoxazole
o-AminophenolTertiary Amides, Tf₂O2-Fluoropyridine, DCM2-Substituted Benzoxazole

Introduction of the 2-Methyl Group

To specifically synthesize 2-methyl substituted benzoxazoles, reagents that can deliver an acetyl group are required. The most common and direct method is the reaction of an o-aminophenol with acetic acid or acetic anhydride. rjptonline.orgsemanticscholar.org

In a typical procedure, the o-aminophenol is heated with acetic acid, often in a solvent like ethanol, leading to the formation of an intermediate N-(2-hydroxyphenyl)acetamide. This intermediate then undergoes intramolecular cyclization upon further heating to form the 2-methylbenzoxazole (B1214174) ring. The use of acetic anhydride, a more reactive acetylating agent, can often facilitate the reaction at lower temperatures or shorter reaction times. semanticscholar.orgresearchgate.net This reaction is analogous to the well-known synthesis of paracetamol from p-aminophenol and acetic anhydride, where the amino group is acylated. semanticscholar.orgresearchgate.netaber.ac.uk

Regioselective Functionalization for the 7-Amino Moiety

Achieving the precise placement of the amino group at the 7-position of the 2-methylbenzoxazole core requires careful regiochemical control. This can be accomplished either by introducing the amino group after the benzoxazole ring has been formed or, more commonly, by using a starting material where the nitrogen functionality is already in the desired position.

Post-Cyclization Amination Techniques

Direct amination of a pre-formed 2-methylbenzoxazole ring at the C7-position is a challenging synthetic step due to the potential for reaction at other positions on the benzene (B151609) ring. A common indirect method to achieve this involves electrophilic nitration. The 2-methylbenzoxazole core can be subjected to nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group.

The directing effects of the fused oxazole (B20620) ring and the methyl group influence the position of nitration. Following successful nitration to obtain 2-methyl-7-nitrobenzo[d]oxazole, a standard chemical reduction of the nitro group is performed. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl or Fe/HCl), to yield the target 2-Methylbenzo[d]oxazol-7-amine.

Strategies Involving Pre-functionalized Aromatic Systems

A more direct and regiochemically unambiguous strategy involves starting with an o-aminophenol precursor that already contains a nitrogen-based functional group at the position that will become C7 in the final product. For the synthesis of this compound, the ideal starting material is 2-amino-3-nitrophenol.

This pre-functionalized precursor ensures that the nitrogen moiety is correctly positioned from the outset. The synthesis proceeds via the established cyclization reaction.

Synthetic Route Using Pre-functionalized Precursor:

Cyclization: 2-amino-3-nitrophenol is reacted with acetic anhydride or acetic acid. The more nucleophilic amino group attacks the acetyl source, followed by intramolecular cyclization and dehydration to form 2-methyl-7-nitrobenzo[d]oxazole.

Reduction: The resulting nitro-substituted benzoxazole is then subjected to a reduction step, as described previously, to convert the nitro group into the desired 7-amino group, yielding the final product, this compound.

This approach is exemplified by the synthesis of the isomeric 2-methylbenzo[d]oxazol-5-amine, where 2,4-diaminophenol is reacted with acetic acid to directly form the aminobenzoxazole derivative. rjptonline.org

Starting MaterialKey TransformationIntermediateFinal Product
2-Methylbenzo[d]oxazoleNitration, then Reduction2-Methyl-7-nitrobenzo[d]oxazoleThis compound
2-Amino-3-nitrophenolCyclization with Acetic Acid/Anhydride, then Reduction2-Methyl-7-nitrobenzo[d]oxazoleThis compound

Advanced Synthetic Protocols for Aminobenzoxazoles

Modern organic synthesis has pursued more efficient, versatile, and environmentally friendly methods for constructing heterocyclic scaffolds like aminobenzoxazoles. These advanced protocols often aim to reduce the number of synthetic steps, improve yields, and utilize less hazardous reagents.

One advanced approach involves the use of triflic anhydride (Tf₂O) and 2-fluoropyridine to activate tertiary amides for reaction with o-aminophenols. mdpi.com This cascade reaction proceeds through the formation of a highly reactive amidinium salt intermediate. The o-aminophenol then acts as a nucleophile, leading to cyclization and the formation of 2-substituted benzoxazoles in high yields. This method offers broad substrate scope and versatility. mdpi.com

Another area of development is the direct C-H amination of the benzoxazole core. While challenging, metal-catalyzed C-H functionalization reactions are an active area of research. For example, copper-catalyzed C-H amination of benzoxazoles has been reported, offering a direct route to 2-aminobenzoxazoles without the need for highly toxic reagents like cyanogen bromide. nih.govresearchgate.net These methods, often accelerated by microwave irradiation, represent a greener and more efficient alternative to traditional multi-step syntheses. researchgate.net

Metal-Free Reaction Conditions

Metal-free synthetic routes to benzoxazoles are gaining prominence due to their environmental and economic advantages. These methods often utilize readily available and less toxic reagents.

One notable metal-free approach involves the use of elemental sulfur as an oxidant. This method facilitates the oxidative coupling of o-aminophenols with aldehydes or ketones to yield 2-substituted benzoxazoles. For instance, the reaction between o-aminophenols and ketones in the presence of N-methylpiperidine and elemental sulfur provides a pathway to 2-alkylbenzoxazoles under mild conditions. Another variation employs hydrated sodium sulfide and DMSO, with elemental sulfur acting as the oxidant, for the coupling of o-aminophenol and aldehydes. rsc.orgorganic-chemistry.org

Ionic liquids have also been employed as catalysts in metal-free benzoxazole synthesis. A Brønsted acidic ionic liquid gel has been shown to effectively catalyze the condensation and aromatization of o-aminophenol with aldehydes under solvent-free conditions at elevated temperatures. rsc.orgacs.org This method is noted for its high yields and the reusability of the catalyst. rsc.orgacs.org Similarly, imidazolium (B1220033) chloride has been used as a promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, offering a simple and economical metal-free alternative. nih.gov

Table 1: Examples of Metal-Free Synthetic Methods for Benzoxazoles

Reagents/Catalyst Substrates Conditions Yield Reference
Elemental Sulfur, N-methylpiperidine o-aminophenols, Ketones Mild conditions Good organic-chemistry.org
Elemental Sulfur, Na₂S·5H₂O, DMSO o-aminophenol, Aldehydes 70 °C, 16 h 40–78% rsc.org
Brønsted acidic ionic liquid gel o-aminophenol, Aldehydes 130 °C, 5 h, solvent-free 85–98% rsc.orgacs.org

Oxidative Cyclization Methodologies

Oxidative cyclization is a common and efficient strategy for the synthesis of benzoxazoles from o-aminophenols and various carbonyl compounds or their precursors. This approach typically involves the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation.

Elemental sulfur has been demonstrated to be an effective promoter for the oxidative cyclization of 2-aminophenols with alkenes, providing a diverse range of benzoxazoles in good yields. organic-chemistry.org Another green approach utilizes molecular oxygen (O₂) in water or a DDQ/EA (2,3-dichloro-5,6-dicyano-1,4-benzoquinone/ethyl acetate) system for the direct oxidative cyclization of catechols and primary amines to form benzoxazoles. researchgate.net The O₂/water system is particularly advantageous for the synthesis of C-2 alkyl-substituted benzoxazoles due to its mild and environmentally friendly nature. researchgate.net

Iron-catalyzed oxidative cyclization has also been reported. In this method, a catalytic amount of an iron salt, in conjunction with a green oxidant like aqueous hydrogen peroxide (H₂O₂), facilitates the synthesis of 2-aminobenzoxazoles in excellent yields. rsc.org

Table 2: Oxidative Cyclization Methods for Benzoxazole Synthesis

Oxidant/Catalyst Substrates Key Features Reference
Elemental Sulfur 2-Aminophenols, Alkenes Good yields, diverse products organic-chemistry.org
DDQ/EA or O₂/water Catechols, Primary amines Metal-free, green conditions researchgate.net

Applications of Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective oxidation capabilities. semanticscholar.orgcardiff.ac.ukdovepress.com They have been successfully applied to the synthesis of benzoxazole derivatives, often acting as both an oxidant and a Lewis acid. rsc.org

One approach involves the tandem nucleophilic addition/aromatic nucleophilic substitution of o-fluoroanilines with formamides, promoted by a hypervalent iodine(III) reagent, to construct 2-aminobenzoxazoles. rsc.org Phenyliodine bis(trifluoroacetate) (PIFA) in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can mediate the intramolecular oxidative C–O coupling of N-(4-alkoxy-phenyl) benzamides to yield benzoxazoles. tandfonline.com

Furthermore, an electrochemical method has been developed for the synthesis of benzoxazoles from imines, which utilizes an electrochemically generated hypervalent iodine reagent as a redox mediator. nih.govacs.orgosi.lv This "ex-cell" approach is compatible with a range of functional groups and allows for the recovery and reuse of the mediator salt. nih.govacs.orgosi.lv

Table 3: Benzoxazole Synthesis Using Hypervalent Iodine Reagents

Reagent/System Substrates Role of Reagent Reference
Hypervalent iodine(III) o-fluoroanilines, Formamides Oxidant and Lewis acid rsc.org
PIFA, TMSOTf N-(4-alkoxy-phenyl) benzamides Oxidant tandfonline.com

Solid-Phase Synthesis Techniques for Benzoxazole Derivatives

Solid-phase synthesis offers several advantages for the creation of compound libraries, including simplified purification and the potential for automation. A method for the solid-phase synthesis of benzoxazoles has been developed utilizing 3-nitrotyrosine as a scaffold. researchgate.net

The synthesis begins by coupling N-protected 3-nitrotyrosine to a polystyrene support via a Wang-type linker. Following deprotection, the primary amine is converted to a tertiary amine through sequential reductive alkylation. The phenolic hydroxyl group is then acylated, and the nitro group is reduced using tin(II) chloride. The final step involves the dehydrative cyclization of the resulting amino ester to form the benzoxazole ring. researchgate.net This methodology is amenable to the creation of large combinatorial libraries with diverse substitution patterns. researchgate.net

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and expanding the scope of these methodologies.

Reaction Intermediates and Transition States

In the synthesis of benzoxazoles, the formation of specific intermediates and the nature of transition states play a pivotal role in determining the reaction outcome. For instance, in the hypervalent iodine-mediated synthesis of benzoxazoles from imines, a proposed mechanism involves the equilibrium formation of a cyclic hemiaminal intermediate. acs.org This intermediate is believed to react with the hypervalent iodine(III) species, leading to the formation of the benzoxazole product through a concerted reductive elimination via a specific transition state. acs.orgresearchgate.net Computational studies support this pathway, indicating that the reaction barrier for the concerted reductive elimination is significantly lower than alternative pathways. researchgate.net

In the synthesis of 2-phenylbenzoxazole catalyzed by a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP), the proposed mechanism begins with the activation of the aldehyde's carbonyl group by the catalyst. This is followed by a reaction with 2-aminophenol to form an initial adduct, which then eliminates a water molecule to generate an imine intermediate. The subsequent intramolecular attack of the hydroxyl group on the imine leads to a cyclized intermediate, which is then oxidized to the final benzoxazole product. nih.gov

Role of Solvents and Catalytic Systems in Reaction Outcome

The use of green solvents or solvent-free conditions is a growing trend in the synthesis of benzoxazoles to enhance the environmental friendliness of the process. nih.gov For example, the synthesis of benzoxazoles using a magnetic nanomaterial-supported Lewis acidic ionic liquid can be performed under solvent-free conditions with sonication, leading to a faster reaction rate and high yields. nih.govresearchgate.net Water has also been utilized as a medium for the synthesis of benzoxazoles using samarium triflate as a reusable acid catalyst. organic-chemistry.orgchemicalbook.com

The catalytic system itself is a key determinant of the reaction's success. A combination of a Brønsted acid (like TsOH·H₂O) and copper iodide (CuI) has been found to be effective for the cyclization of 2-aminophenols with β-diketones. acs.orgorganic-chemistry.org In this system, CuI acts as a crucial cocatalyst, facilitating the cyclization steps. organic-chemistry.org The choice of solvent in this system was also optimized, with acetonitrile providing the best results. organic-chemistry.org In another example, the activation of tertiary amides with triflic anhydride (Tf₂O) in the presence of 2-fluoropyridine creates a highly reactive intermediate that readily undergoes cyclization with 2-aminophenols. nih.gov The optimization of this reaction showed that dichloromethane (DCM) was the superior solvent. nih.gov

Table 4: Compound Names Mentioned

Compound Name
This compound
3-nitrotyrosine
2,3-dichloro-5,6-dicyano-1,4-benzoquinone
Phenyliodine bis(trifluoroacetate)
trimethylsilyl trifluoromethanesulfonate
triflic anhydride

Chemical Derivatization and Functionalization of 2 Methylbenzo D Oxazol 7 Amine

Reactivity of the 7-Amino Group

The 7-amino group, being a primary aromatic amine, is a versatile functional handle for numerous derivatization reactions. Its nucleophilicity allows it to react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Sulfonylation Reactions

The primary amino group at the C-7 position readily undergoes acylation and sulfonylation. These reactions are fundamental for converting the amine into corresponding amides and sulfonamides, respectively.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields N-(2-methylbenzo[d]oxazol-7-yl)amides. For instance, treatment with acetyl chloride would produce N-(2-methylbenzo[d]oxazol-7-yl)acetamide. These reactions are typically high-yielding and proceed under mild conditions. Research on related heterocyclic amines, such as 2-aminobenzothiazoles, has demonstrated that N-acylation is an efficient transformation. escholarship.org

Sulfonylation: Similarly, the 7-amino group reacts with sulfonyl chlorides, like p-toluenesulfonyl chloride, in a basic medium to form stable sulfonamides. nih.gov This reaction is crucial for introducing sulfonyl groups, which can significantly alter the electronic and steric properties of the molecule.

Table 1: Representative Acylation and Sulfonylation Reactions

Reagent Product Class Reaction Conditions
Acetyl Chloride N-Acyl Amide Base (e.g., Pyridine), Inert Solvent
Acetic Anhydride N-Acyl Amide Base or Acid Catalyst
Benzoyl Chloride N-Aryl Amide Base (e.g., Pyridine), Schotten-Baumann
p-Toluenesulfonyl Chloride N-Sulfonamide Base (e.g., Pyridine), Inert Solvent

Alkylation and Arylation Processes

Alkylation: The nitrogen atom of the 7-amino group can be alkylated using alkyl halides. This reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. The synthesis of N-alkylated 2-aminobenzothiazoles has been reported, highlighting this synthetic route for related heterocycles. escholarship.org The reaction can sometimes lead to a mixture of mono- and di-alkylated products, requiring careful control of stoichiometry and reaction conditions.

Arylation: The introduction of an aryl group onto the 7-amino nitrogen (N-arylation) is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orgorganic-chemistry.org This reaction would involve treating 2-Methylbenzo[d]oxazol-7-amine with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.orgbeilstein-journals.org This method allows for the synthesis of a wide range of N-aryl derivatives, which would be challenging to prepare using classical methods. libretexts.org

Table 2: Examples of N-Alkylation and N-Arylation Reactions

Reagent Type Reaction Name Catalyst/Conditions Product
Alkyl Halide (R-X) Nucleophilic Substitution Base (e.g., K₂CO₃), Solvent (e.g., DMF) 7-(Alkylamino)-2-methylbenzo[d]oxazole
Aryl Halide (Ar-X) Buchwald-Hartwig Amination Pd Catalyst, Phosphine Ligand, Base 7-(Arylamino)-2-methylbenzo[d]oxazole

Formation of Imines and Schiff Bases

The primary amino group of this compound can condense with the carbonyl group of aldehydes or ketones to form imines, commonly known as Schiff bases. ijfmr.comresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond. ekb.eg The synthesis of Schiff bases from substituted 2-aminobenzothiazoles and various aldehydes is well-documented, demonstrating the general applicability of this reaction to related heterocyclic amines. niscpr.res.in These reactions are often reversible and can be driven to completion by removing the water formed during the reaction. ijfmr.com

Table 3: Schiff Base Formation with Carbonyl Compounds

Carbonyl Reactant Catalyst Product Structure
Benzaldehyde Acid (e.g., p-TsOH) N-(benzylidene)-2-methylbenzo[d]oxazol-7-amine
Acetone Acid (e.g., H⁺) N-(propan-2-ylidene)-2-methylbenzo[d]oxazol-7-amine
4-Methoxybenzaldehyde Acid (e.g., p-TsOH) N-(4-methoxybenzylidene)-2-methylbenzo[d]oxazol-7-amine

Diazotization and Subsequent Transformations

As a primary aromatic amine, the 7-amino group can be converted into a diazonium salt through a process called diazotization. byjus.com This involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). organic-chemistry.orglibretexts.org The resulting 2-methylbenzo[d]oxazol-7-diazonium salt is a highly valuable synthetic intermediate. masterorganicchemistry.com

The diazonium group (N₂⁺) is an excellent leaving group (as nitrogen gas) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. wikipedia.orgorganic-chemistry.org

Sandmeyer Reactions: Treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively, at the 7-position. masterorganicchemistry.comnih.gov

Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) diazonium salt (formed by adding HBF₄) results in the formation of the 7-fluoro derivative. masterorganicchemistry.com

Hydroxylation: Gently warming the aqueous solution of the diazonium salt leads to its replacement by a hydroxyl group, yielding 2-methylbenzo[d]oxazol-7-ol. libretexts.org

Azo Coupling: The diazonium salt can also act as an electrophile and react with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds, which are used as dyes.

Modifications at the 2-Methyl Position

The methyl group at the C-2 position of the benzoxazole (B165842) ring is analogous to a benzylic methyl group and is susceptible to reactions involving the cleavage of its C-H bonds, particularly under free-radical conditions.

Side-Chain Halogenation

The 2-methyl group can undergo free-radical halogenation to introduce a halogen atom onto the side chain. The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light. masterorganicchemistry.com This reaction selectively brominates the methyl group to yield 2-(bromomethyl)benzo[d]oxazol-7-amine. The use of a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) is often employed to favor side-chain halogenation over electrophilic substitution on the electron-rich aromatic ring. google.com The resulting 2-(bromomethyl) derivative is a potent electrophile and a versatile building block for further functionalization through nucleophilic substitution reactions.

Table 4: Side-Chain Halogenation of the 2-Methyl Group

Reagent Initiator Solvent Product
N-Bromosuccinimide (NBS) AIBN or UV Light CCl₄ 7-Amino-2-(bromomethyl)benzo[d]oxazole

Oxidation and Reduction of the Methyl Group

The methyl group at the 2-position of the benzoxazole ring is a key handle for functionalization. While specific studies on the oxidation and reduction of the methyl group in this compound are not extensively documented in the current body of scientific literature, the reactivity of this group can be inferred from studies on analogous 2-methylbenzoxazole (B1214174) derivatives.

Oxidation: The oxidation of the 2-methyl group can lead to the formation of several valuable derivatives, including the corresponding alcohol, aldehyde, and carboxylic acid. These transformations introduce new functional groups that can be further elaborated. For instance, the oxidation of a 2-methyl group on a benzoxazole ring to a carboxylic acid creates a key intermediate for the synthesis of more complex molecules. While direct oxidation pathways for this compound have not been detailed, analogous transformations on similar heterocyclic systems suggest the feasibility of such reactions using common oxidizing agents.

Reduction: Conversely, while the methyl group is already in a reduced state, its derivatives, such as a 2-formylbenzoxazole (obtained from oxidation), can be subjected to reduction. For example, the reduction of a 2-formyl group would yield a 2-(hydroxymethyl)benzoxazole derivative. This transformation is significant as it introduces a primary alcohol, which can participate in a variety of subsequent reactions, such as esterification or etherification, to generate a library of new compounds. The reduction of a related 2-(alpha-hydroxybenzyl)-benzimidazole has been reported, suggesting that similar reductions on the benzoxazole core are plausible nih.gov.

The reactivity of the 2-methyl group is also demonstrated in condensation reactions. For example, 2-methylbenzoxazole is known to condense with aromatic aldehydes that possess acidic protons, a reaction that has been utilized in the synthesis of HIV-reverse transcriptase inhibitors sigmaaldrich.com. This reactivity highlights the potential for the methyl group of this compound to be used as a building block for creating larger, more complex structures.

Table 1: Potential Products from Oxidation and Reduction of the 2-Methyl Group and its Derivatives

Starting Material Reaction Type Potential Product
This compound Oxidation 2-Hydroxymethylbenzo[d]oxazol-7-amine
This compound Oxidation 2-Formylbenzo[d]oxazol-7-amine
This compound Oxidation Benzo[d]oxazole-2-carboxylic acid, 7-amino
2-Formylbenzo[d]oxazol-7-amine Reduction 2-Hydroxymethylbenzo[d]oxazol-7-amine

Heterocyclic Ring Annulation and Fusion Strategies

The presence of the 7-amino group on the this compound scaffold provides a strategic position for the construction of fused heterocyclic systems. Annulation reactions involving this amino group can lead to the formation of novel polycyclic aromatic compounds with potentially unique photophysical and biological properties.

One prominent strategy for heterocyclic ring fusion involves the construction of a new ring fused to the benzene (B151609) part of the benzoxazole core, utilizing the 7-amino group as a key nucleophile. For example, the synthesis of oxazolo[5,4-d]pyrimidines has been achieved through the cyclization of a pyrimidine (B1678525) ring onto an existing, appropriately substituted oxazole (B20620) derivative nih.govmdpi.com. This suggests a viable pathway where this compound could be elaborated into a tricyclic system.

For instance, reaction of the 7-amino group with reagents containing two electrophilic centers could lead to the formation of a third fused ring. A plausible synthetic route could involve the reaction of this compound with a derivative of malonic acid or a β-ketoester to construct a fused pyridinone or pyrimidinone ring.

The synthesis of oxazolo[5,4-d]pyrimidines often starts from a functionalized oxazole or pyrimidine mdpi.com. By analogy, this compound can be considered a functionalized benzoxazole, and strategies can be devised to build a fused pyrimidine ring. For example, the reaction of an amino-oxazole with triethyl orthoformate can lead to the formation of an intermediate that, upon reaction with an amine, can cyclize to form a fused pyrimidine ring mdpi.com.

Furthermore, the synthesis of oxazolopyridine and benzoxazole derivatives has been achieved starting from aminophenols uq.edu.au. This highlights the general utility of amino-functionalized aromatic compounds in the construction of fused heterocyclic systems.

Table 2: Potential Fused Heterocyclic Systems from this compound

Annulation Strategy Reagents Potential Fused System
Pyrimidine ring fusion Diethyl malonate, base Oxazolo[5,4-g]quinolin-one derivative
Pyrimidine ring fusion Ethyl acetoacetate, acid Pyrido[3,2-g]benzoxazole derivative
Imidazole ring fusion Vilsmeier-Haack reagent Imidazo[4,5-g]benzoxazole derivative
Pyrazine ring fusion α-Diketone Pyrazino[2,3-g]benzoxazole derivative

These strategies underscore the potential of this compound as a versatile building block for the synthesis of complex, fused heterocyclic compounds. The exploration of these synthetic pathways could lead to the discovery of novel materials and pharmacologically active agents.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H and ¹³C Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methylbenzo[d]oxazol-7-amine is expected to exhibit distinct signals corresponding to the aromatic protons on the benzo-fused ring, the methyl group protons, and the amine group protons. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents. The aromatic protons will likely appear as multiplets or distinct doublets and triplets, with their coupling constants (J) providing information about their relative positions on the ring. The methyl group protons at the 2-position would present as a sharp singlet, typically in the upfield region. The amine protons at the 7-position would also likely appear as a singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the benzoxazole (B165842) ring system. The carbon atom at the 2-position, bonded to both nitrogen and oxygen, will have a characteristic downfield shift. The carbons of the benzene (B151609) ring will appear in the aromatic region, with their specific shifts influenced by the methyl and amino substituents. The methyl carbon will resonate at a significantly upfield chemical shift.

Predicted ¹H and ¹³C NMR Data for this compound (based on analogs)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.3-2.5 (s)~21
Aromatic-H~6.7-7.3 (m)~108-148
NH₂Broad singlet-
C2-~163
C3a-~143
C4-~115
C5-~120
C6-~124
C7-~146
C7a-~140

Note: The predicted values are based on data from similar substituted benzoxazoles and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would be instrumental in establishing the connectivity of the protons on the aromatic ring, showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique would allow for the direct assignment of each proton signal to its corresponding carbon atom in the aromatic ring and the methyl group.

Solid-State NMR for Polymorphic Studies (if applicable)

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. If this compound can exist in different crystalline forms (polymorphs), ssNMR would be a critical tool for their characterization. Each polymorph would give a distinct ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions of the nuclei in the crystal lattice. This technique can distinguish between different crystalline forms and provide information on molecular packing and conformation in the solid state. While no specific solid-state NMR studies on this compound were found, it remains a valuable potential method for polymorphic analysis.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of Characteristic Functional Group Stretches and Bends

The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The primary amine (NH₂) group at the 7-position would exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group would appear around 2850-3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond within the oxazole (B20620) ring would show a strong absorption band around 1630-1690 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O single bond stretching within the oxazole ring is expected to appear in the 1000-1300 cm⁻¹ range.

N-H Bending: The N-H bending vibration of the primary amine would likely be observed around 1590-1650 cm⁻¹.

Characteristic FTIR and Raman Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300-3500
C-H (Aromatic)Stretching3000-3100
C-H (Methyl)Stretching2850-3000
C=N (Oxazole)Stretching1630-1690
C=C (Aromatic)Stretching1450-1600
N-H (Amine)Bending1590-1650
C-O (Oxazole)Stretching1000-1300

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the compound.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of benzoxazole derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents. Common fragmentation pathways for oxazoles can involve the loss of CO, HCN, or substituents from the ring. The presence of the methyl and amino groups will also direct the fragmentation. For instance, α-cleavage next to the amino group is a common fragmentation pathway for amines. libretexts.org The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Accurate Mass Measurement and Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound, the molecular formula is established as C₈H₈N₂O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated.

This calculated exact mass serves as a benchmark for experimental determination via HRMS techniques like electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometry. An experimentally measured mass that aligns with the theoretical value to within a few parts per million (ppm) provides high confidence in the assigned elemental composition, confirming the presence of eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom in the molecule.

ParameterValue
Molecular FormulaC₈H₈N₂O
Calculated Monoisotopic Mass148.063663 Da
Nominal Mass148 Da

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to fragment the molecular ion and analyze the resulting fragment ions, providing a "fingerprint" that helps to confirm the molecule's structure. The fragmentation of benzoxazole derivatives is characterized by specific bond cleavages and rearrangements. clockss.org For this compound (m/z 148.06), the fragmentation pathway is predicted to involve several key steps.

The molecular ions generated in the mass spectrometer are energetically unstable and can break apart into smaller, more stable pieces. chemguide.co.uk The initial fragmentation of the 2-methylbenzo[d]oxazole core often involves the cleavage of the oxazole ring. clockss.org Common fragmentation patterns for related heterocyclic amines include the loss of small, stable neutral molecules. miamioh.edu

A plausible fragmentation pathway for this compound would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 133.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for nitrogen-containing heterocycles, involving the amine group and an adjacent carbon, leading to a fragment at m/z 121. clockss.org

Ring cleavage and loss of carbon monoxide (CO): A common pathway for oxazole rings, resulting in a significant fragment ion. clockss.org

The stability of the resulting fragment ions often dictates the most prominent peaks observed in the mass spectrum. chemguide.co.uk The presence of a methyl group can also influence the fragmentation, potentially stabilizing adjacent ions or participating in rearrangements. clockss.org

Precursor Ion (m/z)Proposed Neutral LossResulting Fragment Ion (m/z)Notes
148.06 [M]⁺••CH₃133.05Loss of the methyl group from position 2.
148.06 [M]⁺•HCN121.07Expulsion of hydrogen cyanide from the amine and benzene ring.
148.06 [M]⁺•CO120.07Loss of carbon monoxide from the oxazole ring.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not detailed in the available literature, analysis of related benzoxazole and benzothiazole (B30560) derivatives provides a strong indication of its expected solid-state architecture.

For instance, the crystal structure of the related compound 2-(2′-aminophenyl)benzothiazole reveals an almost planar structure, with a very small dihedral angle between the fused benzothiazole system and the aminophenyl ring. mdpi.com The molecules in the crystal lattice are often stabilized by intermolecular interactions, such as hydrogen bonds involving the amine group and π-π stacking between the aromatic rings. mdpi.com

A crystallographic analysis of this compound would provide precise data on:

Bond lengths and angles: Confirming the geometry of the fused ring system.

Molecular planarity: Quantifying the dihedral angle between the benzene and oxazole rings.

Intermolecular interactions: Identifying hydrogen bonds from the -NH₂ group and π-π stacking, which govern the crystal packing.

Unit cell parameters: Defining the dimensions and symmetry of the crystal lattice.

This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Structure Probing

UV-Vis absorption and fluorescence spectroscopy are powerful techniques used to investigate the electronic properties of molecules. Benzoxazole and benzothiazole derivatives are known to possess interesting photophysical properties, including strong UV absorption and fluorescence emission, due to their extended π-conjugated systems. researchgate.netniscpr.res.in

The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the UVA range (320-400 nm), corresponding to π→π* electronic transitions within the aromatic system. The exact position of the absorption maximum (λmax) is influenced by the solvent polarity. researchgate.net

Furthermore, benzoxazole derivatives are recognized for their fluorescent properties. researchgate.net Upon excitation at their absorption wavelength, these compounds can emit light at a longer wavelength (a phenomenon known as Stokes shift). This fluorescence is often sensitive to the local environment, making them useful as molecular probes. The introduction of an electron-donating amine group at the 7-position is expected to influence the electronic transitions and thus the absorption and emission characteristics of the molecule. Studies on related benzothiazole compounds show fluorescence emission in the blue region of the spectrum (around 380-450 nm). niscpr.res.in

Spectroscopic TechniqueExpected PropertyTypical Range for Related CompoundsGoverning Factor
UV-Vis Absorptionλmax (Absorption Maximum)330 - 420 nm niscpr.res.inresearchgate.netπ→π* transitions in the conjugated system.
Fluorescence Spectroscopyλem (Emission Maximum)380 - 450 nm niscpr.res.inRelaxation from the excited electronic state.

Computational and Theoretical Investigations of 2 Methylbenzo D Oxazol 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic character of 2-Methylbenzo[d]oxazol-7-amine is central to its reactivity and intermolecular interactions. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For benzoxazole (B165842) derivatives, the HOMO is typically distributed over the electron-rich benzoxazole ring system, while the LUMO's location can be influenced by substituents.

A molecular electrostatic potential (MEP) map would further reveal the charge distribution. The MEP illustrates regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack, and positive potential regions, usually around hydrogen atoms, which are prone to nucleophilic attack. This provides a visual guide to the molecule's reactive sites.

Interactive Table: Illustrative Frontier Molecular Orbital Energies for Benzoxazole Scaffolds

Note: This table is illustrative and based on general findings for the benzoxazole class of compounds. Specific values for this compound are not available in the reviewed literature.

Compound Class Typical HOMO Energy (eV) Typical LUMO Energy (eV) Typical Energy Gap (eV)

Spectroscopic Property Predictions (e.g., NMR shielding tensors, IR vibrational frequencies)

Quantum chemical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) shielding tensors can be converted into chemical shifts (ppm) for ¹H and ¹³C atoms. These predicted spectra serve as a powerful tool for assigning peaks in experimentally obtained NMR data.

Similarly, the calculation of infrared (IR) vibrational frequencies can help in identifying the characteristic vibrational modes of the molecule. Key vibrations for this compound would include N-H stretching of the amine group, C=N stretching of the oxazole (B20620) ring, and various C-H and C-C aromatic stretching and bending modes. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the compound's structural features.

Conformational Analysis and Potential Energy Surfaces

While the benzoxazole ring system is rigid, conformational flexibility can arise from the rotation of substituents. For this compound, the primary focus would be the orientation of the amine group relative to the fused ring system. A potential energy surface (PES) scan, performed by systematically rotating the dihedral angles associated with the amine group, would identify the most stable (lowest energy) conformation and any rotational energy barriers. Understanding the preferred conformation is crucial as it dictates how the molecule presents itself for intermolecular interactions, including receptor binding.

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. Although patents list this compound as a potential kinase inhibitor, specific docking studies detailing its binding mode have not been published.

Prediction of Binding Modes within Receptor Sites

In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). A defined binding site is identified, and a docking algorithm samples numerous possible conformations and orientations of the ligand within this pocket, scoring each based on a force field. The resulting poses predict how this compound might fit within a receptor's active site. For instance, studies on related benzoxazole derivatives targeting enzymes like Staphylococcus aureus Sortase A have shown the benzoxazole core often occupies a hydrophobic pocket.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. Post-docking analysis is essential to identify these key interactions. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The amine group (-NH₂) provides hydrogen bond donors, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a receptor site are often critical for binding affinity.

Pi-Pi Stacking: The aromatic benzoxazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan.

Hydrophobic Interactions: The methyl group and the benzene (B151609) part of the scaffold can form favorable hydrophobic interactions with nonpolar residues such as Valine, Leucine, and Isoleucine.

Interactive Table: Potential Intermolecular Interactions of this compound

Molecular FeaturePotential Interaction TypePotential Interacting Amino Acid Residues
Amine (-NH₂) GroupHydrogen Bond DonorAsp, Glu, Ser, Thr, Gln, Asn
Oxazole NitrogenHydrogen Bond AcceptorSer, Thr, Gln, Asn, Lys, Arg
Oxazole OxygenHydrogen Bond AcceptorSer, Thr, Gln, Asn, Lys, Arg
Benzoxazole Ringπ-π StackingPhe, Tyr, Trp
Methyl GroupHydrophobicVal, Leu, Ile, Ala, Met

Structure-Reactivity/Interaction Relationship (SRIR) Studies

While specific, dedicated Structure-Reactivity/Interaction Relationship (SRIR) studies for this compound are not extensively detailed in publicly available literature, the foundational principles of computational chemistry allow for predictive analysis of its reactivity. The molecular structure, characterized by a fused benzoxazole ring system with a methyl group at the 2-position and an amine group at the 7-position, dictates its electronic properties and, consequently, its interaction potential.

The electron-donating nature of the amine group and the methyl group influences the electron density distribution across the aromatic system. This, in turn, affects the molecule's susceptibility to electrophilic and nucleophilic attack, as well as its ability to form intermolecular interactions such as hydrogen bonds and pi-stacking, which are critical for biological receptor binding.

Reaction Mechanism Simulations

Simulations of reaction mechanisms involving this compound are essential for understanding its synthesis, degradation, and metabolic transformation pathways. These computational models provide a molecular-level view of the chemical processes, which is often unattainable through experimental methods alone.

Transition State Characterization

Currently, specific computational studies detailing the transition state characterization for reactions involving this compound are not available in published research. Such studies would typically involve quantum mechanical calculations to identify the high-energy transition state structures that connect reactants to products. The geometric and energetic properties of these transition states are fundamental to determining reaction kinetics and pathways.

Solvent Effects on Reaction Energetics

The influence of solvents on the energetics of reactions involving this compound has not been the subject of specific computational investigations found in the available literature. Theoretical studies in this area would typically employ continuum or explicit solvent models to simulate how the surrounding solvent medium affects the stability of reactants, products, and transition states, thereby influencing reaction rates and equilibria.

Metabolomics Analysis of Compound Interactions with Biochemical Pathways

Direct metabolomics studies focusing on this compound are not extensively documented. However, patent literature indicates its potential role as a kinase inhibitor, suggesting interactions with specific biochemical signaling pathways. google.com Kinase inhibitors are a class of targeted therapy that block the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division.

The patent suggests that compounds of this nature may be involved in signaling pathways mediated by the Syk family of protein tyrosine kinases. google.com Downstream signaling partners potentially affected include VAV family members, phospholipase C gamma (PLCgamma), and phosphoinositide 3-kinases (PI3Ks). google.com This implies that this compound could modulate cellular processes by interfering with these key signaling cascades. A comprehensive metabolomics analysis would be required to identify and quantify the specific metabolic changes that occur in biological systems upon exposure to the compound, thus validating these predicted interactions.

Table 1: Potential Biochemical Interactions of this compound

Interacting Protein/Pathway Potential Effect
Syk family protein tyrosine kinases Inhibition
VAV family members Modulation of downstream signaling
Phospholipase C gamma (PLCgamma) Modulation of downstream signaling

2 Methylbenzo D Oxazol 7 Amine As a Versatile Chemical Building Block

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The presence of a reactive primary amine on the benzoxazole (B165842) core of 2-Methylbenzo[d]oxazol-7-amine makes it an excellent starting material for the synthesis of a variety of fused heterocyclic systems. The amino group can readily participate in cyclization reactions with suitable bifunctional reagents to construct new rings, thereby expanding the molecular complexity and diversity.

One notable application is in the synthesis of quinazoline and quinazolinone derivatives. These nitrogen-containing heterocycles are of significant interest due to their broad spectrum of pharmacological activities. marquette.edudnu.dp.ua The synthesis often involves the reaction of the amino group of this compound with various carbonyl compounds or their equivalents, followed by cyclization. For instance, condensation with 2-aminophenyl ketones can lead to the formation of novel fused quinazoline structures through dehydrogenative coupling reactions catalyzed by transition metals like ruthenium. marquette.edu Similarly, reaction with 2-aminobenzamides can yield the corresponding quinazolinone derivatives via deaminative coupling. marquette.edu

Another important class of heterocycles accessible from this precursor are phenoxazines. The synthesis of benzo[b]phenoxazine derivatives can be achieved by reacting 2-aminophenol derivatives, structurally related to this compound, with compounds like 2,3-dichloro-1,4-naphthoquinone. researchgate.net This suggests a potential pathway for the synthesis of novel phenoxazine-fused benzoxazoles starting from this compound.

Furthermore, the amino group can be diazotized and subsequently converted into other functional groups, which can then be utilized in various cyclization strategies to afford a range of other heterocyclic systems. The versatility of this starting material allows for the generation of molecules with unique and potentially valuable biological or material properties.

Scaffold for Combinatorial Chemistry and Library Generation

The structural framework of this compound serves as an excellent scaffold for combinatorial chemistry and the generation of compound libraries. In drug discovery and materials science, the ability to rapidly synthesize a large number of structurally related compounds is crucial for identifying molecules with desired properties. The benzoxazole core provides a rigid and defined three-dimensional orientation for the appended substituents, while the primary amine at the 7-position offers a convenient handle for diversification.

The "split-and-pool" strategy, a cornerstone of combinatorial chemistry, can be effectively employed using this compound as the starting scaffold. rsc.org In this approach, the scaffold is attached to a solid support, and the amino group is reacted with a diverse set of building blocks. The resulting products are then mixed and split into different reaction vessels for the next round of diversification, leading to the exponential generation of a large library of compounds.

For instance, the amino group can be acylated with a variety of carboxylic acids, sulfonylated with different sulfonyl chlorides, or alkylated with a range of alkyl halides. Each of these reactions introduces a new point of diversity into the molecule. The resulting library of this compound derivatives can then be screened for biological activity or material properties. This high-throughput approach significantly accelerates the discovery process. rsc.org

The generation of DNA-encoded libraries (DELs) is another powerful technique where this scaffold can be utilized. rsc.org By attaching a unique DNA tag to each molecule, vast libraries of compounds can be synthesized and screened simultaneously against a biological target. The versatility of the this compound scaffold makes it an attractive candidate for the construction of such libraries.

Applications in Material Science Beyond Explicitly Prohibited Domains

The benzoxazole moiety is a well-known fluorophore, and its derivatives often exhibit interesting photophysical properties. This makes this compound and its derivatives promising candidates for applications in material science, particularly in the development of organic electronics.

One of the key areas of interest is in the design and synthesis of materials for Organic Light-Emitting Diodes (OLEDs). Benzoxazole derivatives have been investigated as blue-emitting materials due to their wide band-gap. nih.govnih.gov The amino group in this compound can be functionalized to tune the electronic properties of the molecule, such as the HOMO and LUMO energy levels, and to enhance properties like charge carrier mobility and thermal stability. For example, derivatization of the amino group with carbazole or imidazole moieties can lead to bipolar materials suitable for use as emitters or hosts in OLED devices. nih.govmdpi.com

The introduction of different substituents on the amino group can also influence the intermolecular interactions and solid-state packing of the molecules, which are critical factors for achieving high-efficiency and long-lasting OLEDs. The development of deep-blue emitters is particularly important for full-color displays and solid-state lighting, and the this compound scaffold provides a promising platform for the design of such materials. nsf.gov

Furthermore, the fluorescent properties of these compounds could also be exploited in other areas, such as in the development of chemical sensors or fluorescent probes, where changes in the environment can modulate the emission characteristics of the molecule.

Intermediate in Multi-Step Organic Syntheses

Beyond its direct use as a precursor and scaffold, this compound also serves as a crucial intermediate in multi-step organic syntheses of more complex target molecules. Its pre-constructed benzoxazole core and the strategically placed amino and methyl groups can be leveraged to simplify synthetic routes and to introduce specific functionalities into the final product.

In the synthesis of bioactive compounds, the benzoxazole unit is a common pharmacophore found in a variety of natural products and pharmaceutical agents. nih.gov Starting a synthesis with this compound can significantly reduce the number of steps required to build the target molecule. The amino group can be protected and deprotected as needed, allowing for selective reactions at other positions of the molecule.

For example, in a hypothetical synthesis of a complex natural product containing a functionalized benzoxazole moiety, this compound could be used to introduce this core early in the synthetic sequence. The amino group could then be transformed into a variety of other functional groups, such as a halogen, a cyano group, or a boronic acid ester, which can then participate in cross-coupling reactions to build up the rest of the molecular framework.

The methyl group at the 2-position can also be a site for further functionalization. For instance, it can be halogenated and then subjected to nucleophilic substitution reactions to introduce a variety of side chains. This multi-faceted reactivity makes this compound a valuable and strategic intermediate for the efficient and convergent synthesis of complex organic molecules. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 2-Methylbenzo[d]oxazol-7-amine and its derivatives?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like N-(4-fluorophenyl)-7-methylbenzo[d]oxazol-2-amine are prepared by reacting 7-methylbenzo[d]oxazol-2-amine with substituted aryl halides in polar aprotic solvents (e.g., DMF) under reflux. Key steps include:

  • Reagent selection : Use of benzyl bromides or fluorophenyl halides as electrophiles.
  • Reaction monitoring : TLC (SiO₂, hexane:CH₂Cl₂ = 8:2) to track progress .
  • Yield optimization : Adjusting stoichiometry and reaction time (e.g., 12–24 hours) to achieve yields >75% .

Q. How is this compound characterized structurally?

  • Analytical workflow :

  • FTIR : Identify functional groups (e.g., C-N stretch at ~1270 cm⁻¹, aromatic C=C at ~1504 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) reveals methyl group signals at δ 2.20 (s, 3H) and aromatic protons at δ 7.10–7.90 .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z [M+H]⁺ observed at 243.3721 vs. calculated 242.2532) to validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in benzoxazole derivative synthesis?

  • Strategies :

  • Catalytic systems : Use CuI/L-proline in DMSO for cross-coupling reactions, enhancing regioselectivity and reducing side products .
  • Solvent effects : Polar solvents (e.g., DMF) improve solubility of aromatic amines, while additives like NaOC(CH₃)₃ enhance nucleophilicity .
  • Temperature control : Reflux at 80–100°C balances reaction kinetics and thermal stability of intermediates .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Troubleshooting approach :

  • Comparative analysis : Cross-reference observed ¹H NMR shifts (e.g., δ 7.82 for NH protons in N-(4-fluorophenyl)-7-methylbenzo[d]oxazol-2-amine) with literature analogs to identify substituent effects .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., single-crystal data in CCDC 1850211 for benzoxazole derivatives) .
  • Computational validation : DFT calculations to predict chemical shifts and compare with experimental data .

Q. What computational methods are suitable for studying electronic properties and reactivity of this compound?

  • Protocol :

  • Quantum chemical modeling : Perform density functional theory (DFT) at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., monoamine oxidase enzymes) using AutoDock Vina to predict binding affinities .
  • MD simulations : Assess stability of benzoxazole-protein complexes in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in melting points reported for this compound derivatives?

  • Guidelines :

  • Calibration : Verify melting point apparatus using standard references (e.g., pure benzoic acid).
  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms (e.g., Form I vs. Form II) .
  • Literature cross-check : Compare observed mp 164–167°C for N-(4-fluorophenyl)-7-methylbenzo[d]oxazol-2-amine with prior studies to assess purity or synthetic route variations .

Q. What strategies ensure reproducibility in benzoxazole-based pharmacological assays?

  • Best practices :

  • Positive controls : Include known MAO inhibitors (e.g., selegiline) when testing enzyme inhibition to validate assay conditions .
  • Dose-response curves : Use ≥3 biological replicates and nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • Data transparency : Report purity metrics (e.g., HPLC >95%) and spectral validation (¹H/¹³C NMR, HRMS) in supplementary materials .

Tables for Key Data

Derivative Yield (%) Melting Point (°C) Key NMR Shift (δ, ppm)
N-(4-Fluorophenyl) derivative84164–1677.82 (s, 1H, NH)
N-(4-Methoxyphenyl) derivative78145–1473.74 (s, 3H, OCH₃)
Computational Parameter Value Application
HOMO-LUMO gap (eV)4.2–4.8Predict charge-transfer reactivity
Binding energy (kcal/mol)-9.3 ± 0.5MAO-B inhibition screening

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.